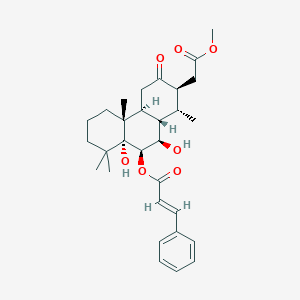
2,2,2-三氟-1-(3-甲氧基苯基)乙酮
描述
Synthesis Analysis
The synthesis of compounds similar to 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanone often involves reactions of fluorinated acetophenones with other chemical reagents. For example, 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester was synthesized from pentafluoroacetophenone and dimethyl oxalate, showcasing a method that could be adapted for the synthesis of related trifluoro compounds (Pimenova et al., 2003).
Molecular Structure Analysis
The molecular structure of compounds structurally related to 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanone can be characterized by techniques such as X-ray crystallography. For instance, the dihedral angles and the cis/trans configurations of various functional groups in these molecules provide insights into their spatial arrangement and potential reactivity (Kesternich et al., 2010).
Chemical Reactions and Properties
The chemical reactions involving fluorinated ethanones often lead to the formation of various heterocyclic and polymeric structures. For example, the thermal cyclization of certain esters can lead to the formation of chromenes and furanones, indicating the potential reactivity of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanone in similar conditions (Pimenova et al., 2003).
科学研究应用
用于合成具有可控支化度的线性和超支化聚合物,这在聚合物科学中具有重要意义 (Segawa, Higashihara, & Ueda, 2010).
该化合物可用于研究化学反应,特别是在三氟甲基萘的合成中 (Mellor, El-Sagheer, Eltamany, & Metwally, 2000).
由于其结构和电子性质,它在化学研究中具有潜在的应用 (Kesternich, Brito, Bolte, Pérez-Fermann, & Nelson, 2010).
用于合成手性构件块,如 2,2,2-三氟-1-呋喃-2-基-乙胺和 3,3,3-三氟丙氨酸 (Demir, Seşenoğlu, & Gerçek-Arkin, 2001).
该化合物参与合成 5-(2,3,5,6-四氟-4-甲氧基苯基)-呋喃-2,3-二酮,展示了其在有机合成中的多功能性 (Pimenova, Krasnych, Goun, & Miles, 2003).
由该化合物合成的三氟甲基化 β-缩醛二醇已被用于制备 3-乙氧基-5-羟基-5-三氟甲基-吡咯烷-2-酮 (Zanatta, Rosa, Loro, Bonacorso, & Martins, 2001).
其衍生物已用于合成用于检测 Al3+ 离子的基于 Eu 的 β-二酮传感器 (Yu, Hou, Bai, Shao, & Niu, 2017).
该化合物在合成的衍生物中也显示出抗菌活性 (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018); (Puthran et al., 2019).
它在手性 N,N'-二氧化物-铁(II)配合物催化不对称氧杂-迈克尔加成反应中发挥作用 (Chang, Shang, Xin, Liu, & Feng, 2008).
安全和危害
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with risks such as skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
作用机制
Mode of Action
It is known that the presence of fluorine atoms in a molecule can significantly alter its chemical behavior and interactions with biological targets . The strong electronegativity of the fluorine atoms modifies the dipole moment of the fluorinated aromatic rings , which could potentially influence the compound’s interaction with its targets.
Pharmacokinetics
It is a liquid at room temperature , which suggests that it could be absorbed through various routes in the body. Its molecular weight (204.15 g/mol ) is within the range that is generally favorable for oral bioavailability.
Result of Action
The molecular and cellular effects of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanone are currently unknown. Given the lack of specific information, it is difficult to predict the exact outcomes of its action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect a compound’s stability and activity. For 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanone, it is recommended to be stored in a dry environment at room temperature , suggesting that moisture and high temperatures could potentially affect its stability.
属性
IUPAC Name |
2,2,2-trifluoro-1-(3-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-14-7-4-2-3-6(5-7)8(13)9(10,11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVFUKRFGPIHOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374892 | |
| Record name | 2,2,2-trifluoro-1-(3-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30724-22-2 | |
| Record name | 2,2,2-trifluoro-1-(3-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-trifluoro-1-(3-methoxyphenyl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





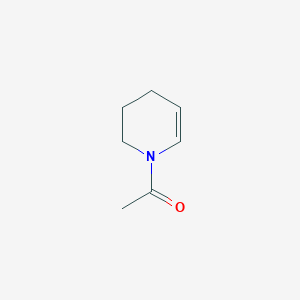
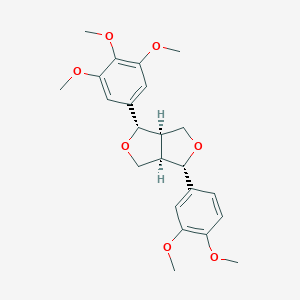

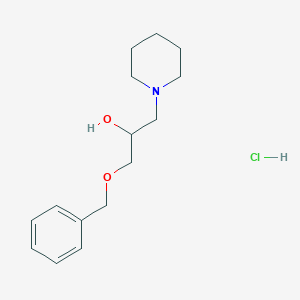
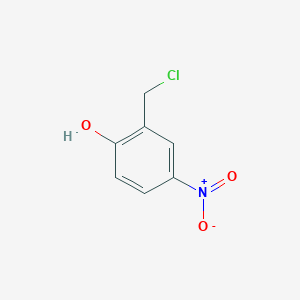
![Phenol, 2-[(ethylamino)methyl]-4-nitro-](/img/structure/B20467.png)
